1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a pyridinyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde, 4-pyridinecarboxaldehyde, and hydrazine hydrate.
Step 1 Formation of Hydrazone: The initial step involves the condensation of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Step 2 Cyclization: The hydrazone undergoes cyclization with 4-pyridinecarboxaldehyde under acidic conditions to form the pyrazole ring.
Step 3 Carboxylation: The final step involves carboxylation of the pyrazole ring to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Methylphenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of the compound.
Properties
Molecular Formula |
C15H10FN3O2 |
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Molecular Weight |
283.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10FN3O2/c16-11-2-1-3-12(8-11)19-14(9-13(18-19)15(20)21)10-4-6-17-7-5-10/h1-9H,(H,20,21) |
InChI Key |
MHKYXCXFOBBWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CC(=N2)C(=O)O)C3=CC=NC=C3 |
Origin of Product |
United States |
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